2-(Boc-amino)-4-bromobutyric acid ethyl ester
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Overview
Description
2-(Boc-amino)-4-bromobutyric acid ethyl ester is a chemical compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protected amino group, a bromine atom, and an ethyl ester group. This compound is commonly used in organic synthesis, particularly in the preparation of peptides and other complex molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Boc-amino)-4-bromobutyric acid ethyl ester typically involves the protection of the amino group with a Boc group, followed by bromination and esterification. One common method involves the following steps:
Protection of the Amino Group: The amino group is protected by reacting it with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Bromination: The protected amino acid is then brominated using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN).
Esterification: The final step involves esterification of the carboxylic acid group with ethanol in the presence of a catalyst such as sulfuric acid or hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and automated systems to control reaction conditions, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(Boc-amino)-4-bromobutyric acid ethyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Deprotection Reactions: The Boc protecting group can be removed under acidic conditions, typically using trifluoroacetic acid (TFA).
Ester Hydrolysis: The ethyl ester group can be hydrolyzed to the corresponding carboxylic acid using aqueous base or acid.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide can be used in substitution reactions.
Deprotection: Trifluoroacetic acid (TFA) is commonly used for Boc deprotection.
Hydrolysis: Aqueous sodium hydroxide or hydrochloric acid can be used for ester hydrolysis.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted derivatives can be formed.
Deprotected Amino Acid: Removal of the Boc group yields the free amino acid.
Carboxylic Acid: Hydrolysis of the ester group yields the corresponding carboxylic acid.
Scientific Research Applications
2-(Boc-amino)-4-bromobutyric acid ethyl ester has several applications in scientific research:
Peptide Synthesis: It is used as a building block in the synthesis of peptides and peptidomimetics.
Medicinal Chemistry: The compound is used in the development of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Bioconjugation: It is used in the modification of biomolecules for various applications, including drug delivery and diagnostics.
Organic Synthesis: The compound serves as a versatile intermediate in the synthesis of complex organic molecules.
Mechanism of Action
The mechanism of action of 2-(Boc-amino)-4-bromobutyric acid ethyl ester depends on the specific reactions it undergoes. For example:
Nucleophilic Substitution: The bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond.
Deprotection: The Boc group is cleaved under acidic conditions, releasing carbon dioxide and tert-butanol.
Ester Hydrolysis: The ester bond is cleaved by water, yielding the corresponding carboxylic acid and ethanol.
Comparison with Similar Compounds
2-(Boc-amino)-4-bromobutyric acid ethyl ester can be compared with other similar compounds, such as:
2-(Boc-amino)-4-chlorobutyric acid ethyl ester: Similar structure but with a chlorine atom instead of bromine.
2-(Boc-amino)-4-iodobutyric acid ethyl ester: Similar structure but with an iodine atom instead of bromine.
2-(Boc-amino)-4-fluorobutyric acid ethyl ester: Similar structure but with a fluorine atom instead of bromine.
The uniqueness of this compound lies in its specific reactivity due to the presence of the bromine atom, which can undergo various substitution reactions more readily compared to its chloro, iodo, or fluoro counterparts.
Properties
IUPAC Name |
ethyl 4-bromo-2-[(2-methylpropan-2-yl)oxycarbonylamino]butanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20BrNO4/c1-5-16-9(14)8(6-7-12)13-10(15)17-11(2,3)4/h8H,5-7H2,1-4H3,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YXTOPOZRFOXANL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CCBr)NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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